
2-(Difluoromethoxy)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Difluoromethoxy)quinolin-6-ol is a chemical compound with the molecular formula C10H7F2NO2 . It has an average mass of 211.165 Da and a monoisotopic mass of 211.044479 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-6-ol, is a topic of active research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)quinolin-6-ol consists of a quinoline core with a difluoromethoxy group attached . The exact position and orientation of these groups can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
2-(Difluoromethoxy)quinolin-6-ol has a molecular weight of 211.16 . Additional physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Medicinal Chemistry
2-(Difluoromethoxy)quinolin-6-ol serves as a valuable scaffold in medicinal chemistry due to its structural similarity to quinoline derivatives, which are known for their broad therapeutic potential . Its difluoromethoxy group could potentially enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Materials Science
In materials science, this compound could be investigated for its utility in creating novel materials. The quinolin-6-ol moiety might interact with various metals and organic frameworks, potentially leading to the development of new catalytic systems or light-emitting materials .
Organic Synthesis
As a reagent in organic synthesis, 2-(Difluoromethoxy)quinolin-6-ol could be utilized in the synthesis of complex organic molecules. Its presence in reactions could facilitate the introduction of fluorine-containing functional groups, which are particularly valuable in the synthesis of agrochemicals and pharmaceuticals .
Drug Discovery
This compound could play a role in the drug discovery process, especially in the design of fluorine-containing drugs. The incorporation of fluorine atoms can profoundly affect the biological activity of molecules, making them more lipophilic and able to penetrate biological membranes more effectively .
Analytical Chemistry
In analytical chemistry, derivatives of quinolin-6-ol could be used as fluorescent probes or reagents due to their potential to form complexes with various metals. This could be particularly useful in the detection and quantification of metal ions in environmental samples .
Environmental Science
The compound’s potential applications in environmental science could include serving as a building block for the synthesis of environmentally benign molecules. Its role in green chemistry initiatives could be explored, particularly in the development of sustainable synthetic methods .
Isotopic Labeling
The difluoromethoxy group in 2-(Difluoromethoxy)quinolin-6-ol could be utilized in isotopic labeling studies, which are crucial in tracking the environmental fate of chemicals or studying metabolic pathways in biological systems .
Heterogeneous Catalysis
Lastly, the compound could find use in heterogeneous catalysis. The quinoline structure might be functionalized to create catalysts that facilitate various chemical reactions, contributing to the advancement of more efficient and selective synthetic processes .
properties
IUPAC Name |
2-(difluoromethoxy)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-1-6-5-7(14)2-3-8(6)13-9/h1-5,10,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMROPQCQPJHIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)OC(F)F)C=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744615 |
Source


|
| Record name | 2-(Difluoromethoxy)quinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)quinolin-6-ol | |
CAS RN |
1261745-73-6 |
Source


|
| Record name | 2-(Difluoromethoxy)quinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

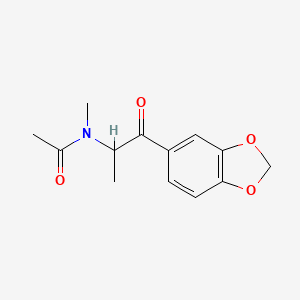

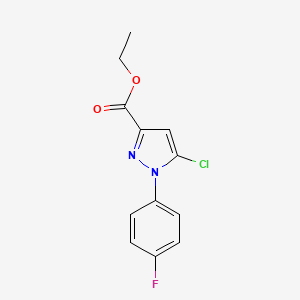


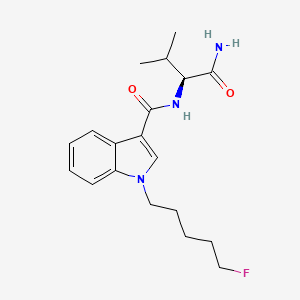

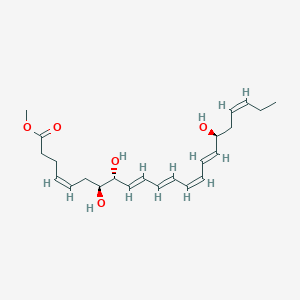
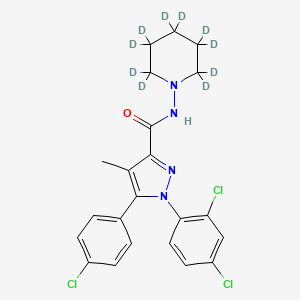

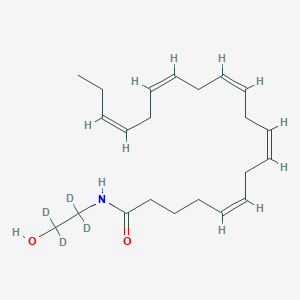
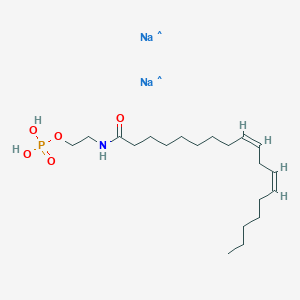
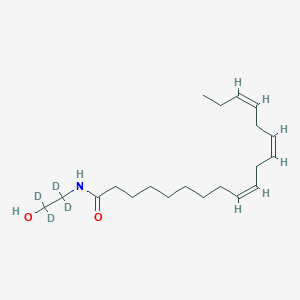
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)